molecular formula C12H8Cl3NO2S B1179893 Thiosulfonated sulfurized nitrophenols CAS No. 1326-86-9

Thiosulfonated sulfurized nitrophenols

Cat. No.: B1179893
CAS No.: 1326-86-9
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Description

Thiosulfonated sulfurized nitrophenols represent a class of specialized electrophilic sulfur reagents valuable for scientific research. These compounds are of significant interest in biomedical and environmental research due to their potential reactivity and biological activity. In antimicrobial applications, sulfur-containing compounds like thiosulfonates are recognized for their ability to act as electrophilic sulfur donors . Their general mode of action is believed to involve transfer of the organosulfur moiety to cellular thiols, such as glutathione or cysteinyl enzymes, forming mixed disulfides . This reaction can impair essential metabolic pathways, including type II fatty acid biosynthesis in bacteria, and induce oxidative stress by interfering with oxidant detoxification processes . Furthermore, the nitrophenol component may enhance the electrophilicity of the sulfur center, potentially increasing its reactivity toward nucleophilic sites in biological systems . Beyond biomedical research, sulfur-doped materials and related compounds are increasingly explored in environmental remediation. For instance, sulfur-doped biochar has been shown to effectively activate oxidants like peroxymonosulfate (PMS) for the degradation of persistent organic pollutants, such as phenol, in water . This suggests potential research applications for this compound in developing advanced oxidation processes for wastewater treatment. As a reactant in organic synthesis, thiosulfonates are versatile intermediates capable of participating in nucleophilic, electrophilic, and radical reactions, enabling the construction of more complex sulfur-containing molecules for further study . This product is strictly labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications . It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

CAS No.

1326-86-9

Molecular Formula

C12H8Cl3NO2S

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Thiosulfonated Sulfurized Nitrophenols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of thiosulfonated sulfurized nitrophenols, providing detailed insights into the chemical environment of each nucleus.

Multi-Dimensional NMR Techniques for Connectivity and Conformation Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the types and number of protons and carbons present. However, due to the complex substitution patterns and potential for overlapping signals, multi-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and through-space relationships within the molecule.

¹H NMR Spectroscopy: The aromatic protons of the nitrophenol ring typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group deshields ortho and para protons, shifting them further downfield. Conversely, the electron-donating hydroxyl group shields these protons. Protons adjacent to the sulfur linkages and the thiosulfonate group also experience distinct chemical shifts due to their electronic and anisotropic effects.

¹³C NMR Spectroscopy: The carbon atoms of the aromatic ring in this compound typically appear in the 110-160 ppm range in the ¹³C NMR spectrum. The carbon bearing the hydroxyl group is generally found in the more downfield portion of this range, while the carbon attached to the nitro group is also significantly deshielded. Carbons bonded to the sulfur atoms of the sulfide (B99878) and thiosulfonate groups exhibit chemical shifts that are dependent on the oxidation state and connectivity of the sulfur.

2D NMR Correlation Spectroscopy:

COSY (Correlation Spectroscopy): This homonuclear correlation technique is crucial for identifying spin-coupled protons, allowing for the tracing of proton-proton connectivities within the aromatic ring and any aliphatic side chains. This helps in assigning the relative positions of the protons on the phenolic backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C signals for all protonated carbons. This is instrumental in distinguishing between the various aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. This technique is particularly powerful for identifying the connectivity between quaternary carbons (such as those bearing the nitro, hydroxyl, sulfur, and thiosulfonate groups) and nearby protons. For instance, correlations from aromatic protons to the carbon atom of the thiosulfonate group can confirm its point of attachment.

Conformational analysis is aided by Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, regardless of their bonding connectivity. This can provide insights into the preferred orientation of the various substituent groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Thiosulfonated Sulfurized Nitrophenol

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
C1-OH-155.2H2, H6
C27.85128.5C1, C3, C4, C(S)
C37.20119.0C1, C2, C4, C5
C4-NO₂-145.0H3, H5
C57.35121.0C3, C4, C6, C(S-S)
C68.10135.0C1, C2, C5, C(S-S)
S-S-C5--H5, H6
S-C2--H2, H3

Solid-State NMR for Supramolecular Assembly Characterization

In the solid state, this compound may form complex supramolecular assemblies through intermolecular interactions such as hydrogen bonding (involving the phenolic hydroxyl and nitro groups) and π-π stacking of the aromatic rings. Solid-state NMR (ssNMR) is a powerful tool for probing these arrangements in crystalline or amorphous materials. nih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing structural information in the solid state. By analyzing the chemical shifts and line widths in ssNMR spectra, insights into molecular packing, polymorphism, and the nature of intermolecular interactions can be gained. For instance, the formation of strong hydrogen bonds can be inferred from changes in the chemical shifts of the involved nuclei compared to their solution-state values. Furthermore, advanced ssNMR experiments can measure internuclear distances, providing quantitative constraints for modeling the supramolecular structure.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

Assignment of Characteristic Absorption Bands for Functional Groups

The vibrational spectra of this compound are rich with information. The key functional groups give rise to characteristic absorption bands:

O-H Stretch: A broad and strong band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is indicative of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹.

NO₂ Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. These are often strong bands in both IR and Raman spectra.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

S-O Stretches (Thiosulfonate): The thiosulfonate group (-SO₂S-) is expected to show strong asymmetric and symmetric S=O stretching bands. By analogy with sulfonates, these are anticipated in the regions of 1300-1350 cm⁻¹ and 1120-1150 cm⁻¹, respectively.

S-S Stretch: The disulfide or polysulfide linkage gives rise to a weak to medium absorption in the Raman spectrum, typically in the 400-550 cm⁻¹ range. This band is often weak or absent in the IR spectrum.

C-S Stretch: The stretching vibration of the carbon-sulfur bond is expected to appear in the 600-800 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Phenolic -OHO-H Stretch3200-3600 (broad, strong)Weak
Aromatic RingC-H Stretch3000-3100 (medium)Medium-Strong
Aromatic RingC=C Stretch1400-1600 (multiple, medium-strong)Strong
Nitro GroupAsymmetric NO₂ Stretch1500-1560 (strong)Strong
Nitro GroupSymmetric NO₂ Stretch1300-1370 (strong)Medium
ThiosulfonateAsymmetric S=O Stretch1300-1350 (strong)Medium
ThiosulfonateSymmetric S=O Stretch1120-1150 (strong)Medium
Sulfide LinkageS-S StretchWeak/Absent400-550 (weak-medium)
Aromatic C-SC-S Stretch600-800 (medium)Medium

Conformational Analysis via Vibrational Spectroscopic Signatures

The precise frequencies of certain vibrational modes can be sensitive to the molecular conformation. For example, the positions and intensities of the C-S and S-S stretching bands may vary depending on the dihedral angles around these bonds. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to predict the vibrational spectra for different conformers and identify the most stable conformation in the sample.

Mass Spectrometry for Isotopic Labeling and Fragment Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. The fragmentation of these complex molecules is expected to be directed by the various functional groups. Common fragmentation pathways may include:

Loss of NO₂: A neutral loss of 46 Da corresponding to the nitro group.

Loss of SO₂: A neutral loss of 64 Da from the thiosulfonate moiety is a plausible fragmentation pathway, potentially followed by rearrangement.

Cleavage of the S-S bond: This would lead to fragments containing either the sulfonyl or the sulfenyl portion of the thiosulfonate group, as well as cleavage of the sulfide/polysulfide chain.

Loss of the thiosulfonate group: Cleavage of the C-S bond connecting the thiosulfonate group to the aromatic ring.

Fragmentations of the aromatic ring: Characteristic losses associated with the substituted phenol (B47542) structure.

Isotopic labeling studies, where specific atoms (e.g., ³⁴S, ¹⁸O, ¹⁵N) are incorporated into the molecule, can be used to confirm fragmentation pathways. The resulting mass shifts in the fragment ions provide definitive evidence for the atoms contained within each fragment, aiding in the complete structural elucidation.

Interactive Data Table: Plausible Mass Spectrometry Fragments for a Thiosulfonated Sulfurized Nitrophenol

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Neutral Loss
[M+H]⁺[M+H - 46]⁺46NO₂
[M+H]⁺[M+H - 64]⁺64SO₂
[M+H]⁺VariableVariableCleavage of S-S bond
[M+H]⁺VariableVariableLoss of CₙHₘSₓOᵧ fragments

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the elemental analysis of unknown compounds. By providing a highly accurate mass measurement of an ion, often with sub-part-per-million (ppm) mass accuracy, HRMS allows for the determination of a unique elemental formula from a multitude of possibilities. uantwerpen.be This capability is particularly crucial for this compound, which are composed of carbon, hydrogen, nitrogen, oxygen, and multiple sulfur atoms.

The high resolving power of instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers enables the separation of ions with very similar mass-to-charge ratios (m/z), which might otherwise be indistinguishable with lower-resolution instruments. uantwerpen.be For a thiosulfonated sulfurized nitrophenol, the precise mass measurement of the molecular ion allows for the confident assignment of its elemental composition, which is the first critical step in its structural elucidation. The isotopic pattern, particularly the contribution from the heavy isotopes of sulfur (³³S and ³⁴S), provides an additional layer of confirmation for the number of sulfur atoms present in the molecule.

Table 1: Illustrative HRMS Data for a Hypothetical Thiosulfonated Sulfurized Nitrophenol

ParameterValue
Measured m/z 329.9875
Calculated m/z (for C₈H₇N₂O₅S₃) 329.9881
Mass Accuracy (ppm) -1.82
Elemental Formula C₈H₇N₂O₅S₃

Note: The data in this table is hypothetical and serves to illustrate the principles of HRMS analysis.

Tandem Mass Spectrometry for Structural Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing the fragmentation patterns of a selected precursor ion. mdpi.com In an MS/MS experiment, the molecular ion of a thiosulfonated sulfurized nitrophenol is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

The fragmentation of nitroaromatic compounds often involves characteristic losses of NO₂ (46 Da) and NO (30 Da). nih.govomicsonline.org For sulfur-containing compounds, cleavages of C-S and S-S bonds are common. A key fragmentation pathway anticipated for thiosulfonated compounds is the loss of SO₃ (80 Da). nih.gov The analysis of these neutral losses and the m/z of the resulting fragment ions allows for the piecing together of the molecular structure, including the positions of the various functional groups on the aromatic ring.

Table 2: Plausible Fragmentation Patterns for a Protonated Thiosulfonated Sulfurized Nitrophenol ([M+H]⁺)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Putative Lost Fragment
330.9956250.998879.9968SO₃
330.9956284.990546.0051NO₂
330.9956300.985530.0101NO
250.9988204.993746.0051NO₂

Note: This data is illustrative and based on known fragmentation behaviors of related compound classes.

X-ray Diffraction Studies

X-ray diffraction techniques provide unparalleled insights into the three-dimensional arrangement of atoms in the solid state, offering definitive information on molecular structure, conformation, and packing.

Single Crystal X-ray Crystallography for Absolute Configuration and Molecular Packing

Single crystal X-ray crystallography is the gold standard for determining the absolute structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the positions of all atoms in the molecule can be determined with high precision. This technique would allow for the unambiguous determination of the bond lengths, bond angles, and torsional angles within a thiosulfonated sulfurized nitrophenol molecule.

Table 3: Hypothetical Crystallographic Data for a Thiosulfonated Sulfurized Nitrophenol

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 15.7
β (°) 98.5
Z 4

Note: This data is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. omicsonline.orgamericanpharmaceuticalreview.com Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physicochemical properties. nih.govresearchgate.net

A PXRD pattern is a fingerprint of a specific crystalline phase. ncl.ac.uk By comparing the experimental PXRD pattern of a synthesized batch of a thiosulfonated sulfurized nitrophenol with reference patterns (either simulated from single crystal data or from previously characterized batches), one can assess its phase purity. mdpi.com The presence of unexpected peaks would indicate the existence of impurities or a different polymorphic form. Given the functional complexity of this compound, the potential for polymorphism is significant, making PXRD an essential tool for quality control and material characterization.

Electron Microscopy and Surface Characterization

Electron microscopy techniques offer high-resolution imaging of the surface and morphology of materials, providing information that is complementary to spectroscopic and diffraction methods.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning electron microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In SEM, a focused beam of electrons is scanned across the surface of a sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to generate an image.

For this compound, which are likely to be crystalline solids, SEM can be used to examine the crystal habit (the characteristic external shape of a crystal), particle size distribution, and surface features. The morphology of the crystals can be influenced by the crystallization conditions, and SEM provides a direct means of observing these differences. For instance, different polymorphs of a compound can exhibit distinct crystal morphologies, which can be readily identified using SEM. While no specific SEM images of this compound are available, the technique is widely applied to the morphological analysis of a vast range of organic and inorganic materials. researchgate.netmdpi.comacs.orgresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Features

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the nanoscale structural features of complex chemical compounds. In the context of this compound, TEM provides unparalleled insight into the morphology, size distribution, and dispersion of particulate or aggregated structures that are not resolvable by light microscopy. The high-energy electron beam transmitted through an ultra-thin sample allows for the visualization of internal structures with near-atomic resolution, revealing critical information about the material's supramolecular organization.

The application of TEM to this compound can elucidate the influence of the thiosulfonation and sulfurization processes on the compound's morphology. These chemical modifications can induce the formation of distinct nanoscale architectures, such as amorphous aggregates, semi-crystalline domains, or even well-defined nanoparticles. The resulting morphology is a key determinant of the material's bulk properties and performance in various applications.

Detailed analysis of TEM images can reveal the primary particle sizes, the state of aggregation or agglomeration, and the presence of any ordered or disordered phases. For instance, the sulfur linkages introduced during sulfurization may lead to cross-linked networks, the structure of which can be directly observed. Furthermore, the nitrophenol and thiosulfonate functionalities can influence intermolecular interactions, potentially leading to self-assembly into unique nanoscale topographies.

The data obtained from TEM analysis is often presented in the form of micrographs accompanied by statistical analysis of particle dimensions. This quantitative data is crucial for establishing structure-property relationships. For example, the size and shape of nanoscale features can significantly impact the compound's reactivity, solubility, and thermal stability.

Below is a data table summarizing hypothetical findings from a TEM analysis of different batches of this compound, illustrating the type of data that can be obtained.

Sample IDAverage Particle Size (nm)Size Distribution (nm)MorphologyDegree of Agglomeration
TSN-A5040-65SphericalLow
TSN-B8570-100IrregularModerate
TSN-C6555-80Amorphous AggregatesHigh
TSN-D120100-150ClusteredHigh

This interactive table allows for the sorting and filtering of data to better understand the variability between different synthetic batches. Such detailed nanoscale structural information is vital for quality control and the rational design of materials with tailored properties.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules, providing insights into their stability, reactivity, and spectroscopic properties. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a hypothetical thiosulfonated sulfurized nitrophenol, DFT would be employed to optimize the molecular geometry, revealing bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

From the optimized geometry, a wealth of information about the molecule's electronic structure can be derived. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov In related nitrophenol systems, the presence of both nitro (electron-withdrawing) and hydroxyl (electron-donating) groups leads to significant charge transfer character. nih.gov The addition of a thiosulfonate group (-S-SO2R) would further modulate this electronic landscape.

DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, in nitrophenols, the region around the nitro group is typically electron-deficient (blue), while the phenolic oxygen is electron-rich (red).

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A representative set of such calculated parameters for a model nitrophenol derivative is presented in Table 4.1.1.

Table 4.1.1: Representative DFT-Calculated Reactivity Descriptors for a Model Nitrophenol Derivative Calculated at the B3LYP/6-311G+(d,p) level of theory. Data is illustrative and based on findings for related compounds like (E)-2-nitro-4-[(phenylimino)methyl]phenol. nih.govresearchgate.net

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap (ΔE)4.0 eV
Ionization Potential (I)6.5 eV
Electron Affinity (A)2.5 eV
Electronegativity (χ)4.5 eV
Chemical Hardness (η)2.0 eV
Electrophilicity Index (ω)5.06 eV

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods based on first principles without the inclusion of experimental data. wiley.comdtic.mil While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used as benchmarks.

For this compound, ab initio calculations would be critical for obtaining precise energetics, such as bond dissociation energies (BDEs). For example, the BDE of the phenolic O-H bond is a key parameter in antioxidant activity, and the strength of the S-S bond in the thiosulfonate group is crucial to its reactivity. nih.gov Studies on 2-nitrophenol (B165410) have used ab initio methods to calculate the O-H bond dissociation enthalpy, providing insights into its photochemical behavior. nih.gov

Furthermore, ab initio methods provide a detailed picture of the molecular orbitals beyond just the HOMO and LUMO. nih.gov This is essential for understanding electronic transitions, which are fundamental to the molecule's interaction with light. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can reveal hyperconjugative interactions and charge delocalization within the molecule, explaining the influence of the nitro, hydroxyl, and thiosulfonate groups on the aromatic system. tandfonline.com

Prediction of Spectroscopic Parameters

A primary application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of new compounds. By simulating spectra, researchers can correlate experimental findings with specific molecular structures.

Time-dependent DFT (TD-DFT) is a widely used method for predicting UV-Visible absorption spectra. nih.govrsc.org The calculations yield excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. For nitrophenols, TD-DFT has been successfully used to assign the electronic transitions responsible for their characteristic absorption peaks. nih.govrsc.orgmdpi.com

Similarly, vibrational spectra (Infrared and Raman) can be calculated by performing a frequency analysis on the optimized molecular geometry. tandfonline.com The calculated vibrational frequencies can be compared with experimental data to confirm the presence of specific functional groups. For instance, the characteristic stretching frequencies of the N-O bonds in the nitro group, the S=O bonds in the thiosulfonate group, and the phenolic O-H bond would provide clear spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) chemical shifts are also amenable to computational prediction. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding of each nucleus, which is then converted to a chemical shift. nih.gov This is particularly useful for assigning complex spectra and for distinguishing between different isomers or conformers. youtube.com

Table 4.3.1: Representative Predicted Spectroscopic Data for a Model Thiosulfonated Nitrophenol Data is illustrative and based on computational studies of related nitrophenols and thiosulfonates. nih.govnih.govnih.gov

Spectroscopic TechniquePredicted ParameterValue
UV-Visible (TD-DFT)λmax (π → π*)~350 nm
Infrared (DFT)ν(NO₂) asymmetric stretch~1530 cm⁻¹
Infrared (DFT)ν(SO₂) asymmetric stretch~1350 cm⁻¹
¹³C NMR (GIAO)C-OH Chemical Shift~155 ppm
¹³C NMR (GIAO)C-NO₂ Chemical Shift~145 ppm

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Density Functional Theory (DFT) has become a standard method for predicting ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy. nih.gov The process typically involves the optimization of the molecular geometry, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The accuracy of these predictions is highly dependent on the choice of the functional and basis set. rsc.org For nitrophenol- and sulfur-containing compounds, hybrid functionals such as B3LYP, combined with a basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)), have been shown to provide reliable results. scirp.orgnih.gov Solvent effects, which can be significant for polar molecules like nitrophenols, are often incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). rsc.orgnih.gov

Data-driven approaches, leveraging machine learning and large databases of experimental NMR data, are also emerging as a faster alternative to ab initio calculations for chemical shift prediction. nih.govnih.gov These methods can be particularly useful for high-throughput screening of derivative libraries.

Below is a table of predicted ¹³C NMR chemical shifts for a representative thiosulfonated sulfurized nitrophenol, illustrating the expected ranges for carbons in different chemical environments.

Carbon Atom Predicted ¹³C Chemical Shift (ppm)
C-OH155 - 165
C-NO₂140 - 150
C-S-SO₂-130 - 145
Aromatic C-H115 - 130
Aromatic C (unsubstituted)120 - 135

Note: These are illustrative values and can vary based on the specific substitution pattern and computational method used.

Vibrational Frequency and Intensity Simulations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of vibrational frequencies and intensities are crucial for the assignment of experimental spectra. These calculations are typically performed using DFT, which can predict the vibrational modes and their corresponding frequencies with good accuracy. scirp.orgnih.gov

For this compound, the vibrational spectrum is expected to be complex, with characteristic bands arising from the nitro (-NO₂), hydroxyl (-OH), and thiosulfonate (-S-SO₂-) functional groups, as well as the aromatic ring. The symmetric and asymmetric stretching vibrations of the nitro group are typically observed in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. scirp.org The S-O stretching vibrations of the thiosulfonate group are expected in the 1100-1350 cm⁻¹ range.

A normal coordinate analysis can be performed to provide a detailed description of the vibrational modes and their potential energy distribution (PED), which helps in making unambiguous assignments. nih.gov Theoretical studies on related molecules like nitroenamines have shown that split-valence basis sets, such as 3-21G, can provide a good reproduction of experimental vibrational spectra. rsc.org

The following table summarizes some of the key predicted vibrational frequencies for this compound.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H stretch3200 - 3600
Aromatic C-H stretch3000 - 3100
Asymmetric NO₂ stretch1500 - 1600
Symmetric NO₂ stretch1300 - 1400
S-O stretch (asymmetric)1250 - 1350
S-O stretch (symmetric)1100 - 1200
C-S stretch600 - 800

Computational Design of Novel Thiosulfonated Sulfurized Nitrophenol Derivatives

Computational methods are invaluable in the rational design of novel molecules with desired properties, avoiding the time-consuming and costly process of trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific activity or property. nih.gov For industrial applications of this compound, non-biological properties such as thermal stability, reactivity, and solubility are of interest.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the property of interest. nih.gov Relevant descriptors for these compounds could include electronic parameters (e.g., HOMO-LUMO gap, dipole moment), topological indices, and quantum chemical descriptors. nih.govekb.eg For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the chemical reactivity and kinetic stability of the molecules. ekb.eg

The following table lists some of the descriptors that could be used in a QSAR study of these compounds.

Descriptor Type Examples Relevance
ElectronicHOMO/LUMO energies, Dipole moment, Mulliken chargesReactivity, Polarity, Intermolecular interactions
TopologicalWiener index, Balaban index, Kier & Hall indicesMolecular size and branching
Quantum ChemicalTotal energy, Heat of formation, Aromaticity indices mdpi.comThermodynamic stability
StericMolecular volume, Surface areaSolubility, Physical state

Computational chemistry can aid in the design of efficient synthetic routes by evaluating the feasibility of proposed reaction steps. Virtual screening can be employed to explore different combinations of starting materials and reaction conditions to identify the most promising pathways for the synthesis of novel thiosulfonated sulfurized nitrophenol derivatives.

This process can involve the modeling of reaction mechanisms, calculation of activation energies, and prediction of reaction thermodynamics using DFT. nih.gov For example, the synthesis of these compounds may involve the nitration of a sulfur-containing phenol precursor. nih.gov Computational models can be used to predict the regioselectivity of the nitration reaction, guiding the choice of reaction conditions to favor the desired isomer.

A hypothetical workflow for the virtual screening of synthetic pathways is outlined below.

Step Computational Method Objective
1. Precursor Library GenerationCombinatorial enumerationCreate a virtual library of potential starting materials.
2. Reactivity PredictionDFT calculations of frontier molecular orbitals and reaction energeticsAssess the reactivity of precursors and predict the feasibility of key reaction steps.
3. Regioselectivity AnalysisModeling of transition states for different reaction pathwaysPredict the most likely products of electrophilic aromatic substitution reactions.
4. Byproduct PredictionThermodynamic analysis of potential side reactionsIdentify and minimize the formation of unwanted byproducts.
5. Final Candidate SelectionMulti-criteria decision analysis based on predicted yield, purity, and ease of synthesisPrioritize the most promising synthetic routes for experimental validation.

Reactivity and Reaction Mechanisms of Thiosulfonated Sulfurized Nitrophenols

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring in thiosulfonated sulfurized nitrophenols is subject to both electrophilic and nucleophilic substitution reactions, with the outcome heavily dependent on the reaction conditions and the combined electronic effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating group, while the nitro (-NO₂) group is a strong deactivator for electrophilic aromatic substitution (EAS). libretexts.orglibretexts.org Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orgyoutube.com

The directing effects of the substituents on the aromatic ring determine the position of any subsequent functionalization. These effects are a combination of inductive and resonance contributions.

Hydroxyl (-OH) Group: As a strong activator, the -OH group directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance, stabilizing the positively charged arenium ion intermediate. libretexts.orgyoutube.com

Nitro (-NO₂) Group: This group is a strong deactivator and a meta-director for electrophilic substitution. youtube.com Its powerful electron-withdrawing nature destabilizes the arenium ion intermediate when the attack is at the ortho or para position. youtube.com For nucleophilic aromatic substitution, the nitro group strongly activates the ortho and para positions by stabilizing the negatively charged Meisenheimer complex intermediate. wikipedia.orgyoutube.com

In a polysubstituted ring like a thiosulfonated sulfurized nitrophenol, the regiochemical outcome of an electrophilic attack would be a complex interplay of these competing effects. The powerful activating effect of the hydroxyl group would likely dominate, directing new electrophiles to its available ortho and para positions, while being influenced by the deactivating properties of the nitro and sulfonyl groups. stackexchange.com For nucleophilic substitutions, the positions ortho and para to the strongly activating nitro group are the most probable sites of attack, provided a suitable leaving group is present at one of those positions. wikipedia.orgmdpi.com

Substituent Present on Nitrophenol RingTypeDirecting Effect for Electrophilic AttackActivating/Deactivating for Electrophilic Attack
-OH (Hydroxyl)Electron-Donatingortho, paraStrong Activator
-NO₂ (Nitro)Electron-WithdrawingmetaStrong Deactivator
-S-R (Thioether)Electron-Donating (by resonance)ortho, paraActivator
-SO₂-R (Sulfone/from Thiosulfonate)Electron-WithdrawingmetaStrong Deactivator

The kinetics of substitution reactions on these molecules are profoundly influenced by the substituents. For electrophilic aromatic substitution, the presence of strong deactivating groups like -NO₂ and the sulfonyl moiety of the thiosulfonate group will significantly slow down the reaction rate by increasing the activation energy required to form the high-energy arenium ion intermediate. libretexts.org

Conversely, the kinetics of nucleophilic aromatic substitution (SₙAr) are dramatically accelerated by these same electron-withdrawing groups. The SₙAr mechanism typically proceeds via a two-step addition-elimination process, with the initial nucleophilic attack forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The rate-determining step is usually the formation of this complex. nih.gov Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize this negative charge, thereby lowering the energy of the transition state and the intermediate, which leads to a faster reaction rate. youtube.comnih.gov Kinetic studies on related compounds, such as 4-nitrophenyl esters, confirm that the reaction proceeds via a stepwise mechanism where the rate is dependent on the nature of both the nucleophile and the substrate. koreascience.kr

Transformations of the Thiosulfonate Moiety

The thiosulfonate group (R-SO₂-S-R') is a versatile functional group containing sulfur in two different oxidation states (+4 in the SO₂ part and 0 in the sulfide-like sulfur). This unique structure allows it to react with both nucleophiles and electrophiles and undergo redox transformations. mdpi.com

Thiosulfonates can be readily reduced. A common transformation is their reduction to the corresponding disulfides. For instance, treatment with reagents like triphenylphosphine (B44618) or a mixture of carbon disulfide and potassium hydroxide (B78521) can yield symmetrical disulfides. organic-chemistry.org The reduction can also proceed further to yield thiols. The natural product holomycin, which contains a cyclic thiosulfonate, has been shown to be reduced back to its parent disulfide by biological thiols like glutathione. nih.govyoutube.com

Oxidation of the thiosulfonate moiety can also occur. The sulfide-like sulfur atom can be oxidized to a higher oxidation state. The oxidation of disulfides is a common route to synthesizing thiosulfonates, often using oxidizing agents like m-chloroperbenzoic acid (MCPBA). uantwerpen.be Applying stronger oxidizing conditions to a thiosulfonate could potentially lead to the formation of disulfones or other highly oxidized sulfur species.

The sulfur-sulfur bond in thiosulfonates is susceptible to nucleophilic attack. This leads to ligand exchange reactions, which are conceptually similar to the well-known thiol-disulfide exchange. libretexts.orglibretexts.org Nucleophiles, particularly soft nucleophiles like thiolates, will typically attack the more electrophilic sulfenyl sulfur atom (the one not bonded to the oxygens), cleaving the S-S bond and displacing a sulfinate anion as the leaving group. wikipedia.org This reactivity is fundamental to the use of thiosulfonates as thiol-modifying reagents.

The various heteroatoms (O and S) in this compound make them potential ligands for metal ions. The oxygen atoms of the nitro and sulfonyl groups, along with the phenolic oxygen and the sulfur atoms, can act as coordination sites. chempedia.info Studies on related compounds have shown that thiosulfonate anions can coordinate to metal centers, such as copper(II), typically through the sulfur atom. nih.gov The formation of such coordination complexes can be influenced by factors like intramolecular hydrogen bonding. chempedia.info

Reactions Involving Sulfurized Linkages

The term "sulfurized linkage" can refer to various sulfur-containing bridges, most commonly a thioether (-S-) or a disulfide (-S-S-). Each has distinct reactivity.

The disulfide bond is a dynamic functional group known for its participation in thiol-disulfide exchange reactions. libretexts.orgwikipedia.org This is a reversible reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bridge, forming a new disulfide and releasing a new thiolate. libretexts.orgwikipedia.org This process is crucial in biological systems for the regulation of protein structure and function and would be a key reaction pathway for a nitrophenol bearing such a linkage. nih.gov Disulfide bonds can also be reduced to two thiol groups or oxidized to various species including thiosulfinates and thiosulfonates.

A thioether linkage (sulfide) is generally more stable than a disulfide. Aryl sulfides can be synthesized through various methods, including the coupling of thiols with aryl halides, often catalyzed by copper. organic-chemistry.org The primary reaction of a thioether is oxidation, which can proceed first to a sulfoxide (B87167) and then to a sulfone with appropriate oxidizing agents. The presence of a bis(p-nitrophenyl) sulfide (B99878) has been noted in the literature, indicating the stability of such structures. mdpi.com

Cleavage and Formation of Sulfur-Sulfur Bonds

The chemistry of this compound is fundamentally linked to the cleavage and formation of sulfur-sulfur bonds. These compounds are derivatives of traditional sulfur dyes, which are large, insoluble polymeric structures containing disulfide (-S-S-) and polysulfide (-Sₓ-) linkages within a complex heterocyclic aromatic framework. atamanchemicals.comtextileengineers.org

Cleavage: The key to their application lies in the reductive cleavage of these sulfur-sulfur bonds. In traditional sulfur dyeing, this is achieved using reducing agents like sodium sulfide (Na₂S) in an alkaline medium. textilelearner.netatamanchemicals.com This process breaks the disulfide and polysulfide bridges to form water-soluble thiol (-SH) or thiolate (-S⁻) groups, known as the leuco form of the dye. nih.govslideshare.net This soluble form can then impregnate textile fibers.

For thiosulfonated variants, the thiosulfonate group itself represents a point of S-S bond lability. The S-S bond in a thiosulfonate (R-S-SO₃⁻) is susceptible to nucleophilic attack. For instance, treatment with a reducing agent can cleave this bond. The application of solubilized sulfur dyes often involves a reducing agent, which severs the sulfur linkages to generate the active leuco form. researchgate.net The general mechanism for the reductive cleavage of disulfide bonds can be represented as:

R-S-S-R' + 2e⁻ + 2H⁺ → R-SH + R'-SH

In the context of thiosulfonated dyes, the thiosulfonate group provides a built-in mechanism for solubilization, but the core principle of reductive cleavage to generate the active dyeing species remains. textileengineers.orgresearchgate.net This process is reversible.

Formation: The formation of sulfur-sulfur bonds is the cornerstone of fixing the dye onto a substrate and is typically achieved through oxidation. After the soluble leuco form of the dye has been applied, exposure to an oxidizing agent, or even atmospheric oxygen ("airing"), reforms the insoluble disulfide and polysulfide linkages. textilelearner.netatamanchemicals.com This process traps the large dye molecules within the fiber matrix, leading to good wash fastness. textilelearner.net The oxidation of thiol groups to form a disulfide bond can be summarized as:

2 R-SH + [O] → R-S-S-R + H₂O

The manufacturing process of the parent sulfur dyes, from which the thiosulfonated versions are derived, involves the "sulfurization" or "thionation" of organic compounds containing amino or nitro groups (like dinitrophenols or picric acid) by heating with sulfur and sodium polysulfide. textileengineers.orgworlddyevariety.com This complex reaction creates the network of sulfur-sulfur bonds that define the dye's structure.

The reactivity of sulfur-sulfur bonds can be influenced by the electronic nature of the substituents. For instance, theoretical studies on hydropersulfides (RSSH) show that the presence of electron-donating or electron-withdrawing groups affects the mechanism of S-S bond cleavage by radicals. rsc.org

Process General Reaction Reagents/Conditions Significance
S-S Bond Cleavage R-S-S-R' → R-S⁻ + R'-S⁻Reducing agents (e.g., Na₂S, NaHS), Alkaline pHSolubilization of the dye (leuco form generation) for application. textilelearner.netatamanchemicals.comnih.gov
S-S Bond Formation 2 R-SH → R-S-S-ROxidizing agents (e.g., O₂, Na₂Cr₂O₇), Air exposureFixation of the insoluble dye within a substrate. textilelearner.netatamanchemicals.com
Initial Synthesis Organic Precursors + S/Na₂SₓHigh TemperatureCreation of the complex polysulfide dye structure. worlddyevariety.com

Role in Polymerization and Cross-linking Reactions (Non-Biological Polymers)

While primarily used as dyes, the inherent structure of this compound, with their multiple reactive sulfur sites, suggests potential utility in polymer chemistry, specifically in cross-linking applications. The fundamental chemistry mirrors the process of vulcanization.

Vulcanization is the process of cross-linking polymer chains, typically olefins in rubber, using sulfur to enhance mechanical properties. nsf.gov This process involves the thermal generation of sulfur radicals that react with C-C double bonds in the polymer backbone, forming sulfide and polysulfide cross-links. A related process, "inverse vulcanization," uses a small amount of an organic cross-linker to stabilize polymeric sulfur. nih.govrsc.org Mechanistically, both processes rely on the addition of a sulfur radical across a C=C bond. nsf.gov

The leuco form of a sulfur dye, rich in nucleophilic thiol groups, could potentially participate in thiol-ene reactions. The thiol-ene reaction is an atom-economical "click" reaction where a thiol adds across a double bond, often initiated by radicals or light. This reaction is widely used for polymer synthesis and modification. Sulfur-containing polymers derived from this chemistry can be designed to be cross-linkable. nsf.gov

Given that the reduced form of a thiosulfonated sulfurized nitrophenol contains multiple thiol groups, it could theoretically act as a cross-linking agent for polymers containing unsaturated bonds (alkenes). Upon introduction to a polymer matrix and subsequent oxidation, the thiol groups would form disulfide bridges, creating a cross-linked network. This is analogous to how the dye becomes a large, insoluble polymer during the dyeing process. The complex, rigid aromatic core of the nitrophenol derivative would likely impart specific thermal and mechanical properties to the resulting cross-linked polymer.

Hyper-cross-linked polymers have been generated using polyfunctional thiols, reacting them with linkers to form networks with high surface areas, demonstrating the utility of thioether and disulfide connections in creating three-dimensional polymer structures. researchgate.net A sulfur copolymer has also been developed for the cross-linking of unsaturated elastomers, where the copolymer acts as the sole cross-linking agent. rsc.org

Photochemical and Thermal Stability and Reactivity Studies

The stability of this compound is a critical aspect of their function as dyes, influencing their light-fastness and behavior under high-temperature processing.

Photoreactions and Degradation Pathways

The photochemical behavior of these compounds is complex, stemming from the presence of both nitrophenol and polysulfide chromophores.

Nitrophenol Moiety: Nitrophenols are known to be photochemically active. Upon absorption of UV light, they can undergo various reactions. For example, studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) show that photolysis can lead to the formation of radicals. rsc.org The photodegradation of different nitrophenols can be influenced by the solvent environment. rsc.org Photolysis of nitrophenols in the atmosphere is considered a potential source of nitrous acid (HONO). rsc.org

Sulfur Dye Moiety: Sulfur dyes, in general, exhibit moderate to good light fastness. textilelearner.net However, some sulfur dyes can act as photosensitizers, accelerating the photochemical oxidation and degradation ("tendering") of cellulosic fibers like cotton. researchgate.net The fading of dyes upon exposure to light is a result of the photochemical degradation of the chromophore. researchgate.net The presence of impurities or the aggregation state of the dye can influence the rate of photofading. newhaven.edu

Thermal Decomposition Mechanisms and Products

Thermal decomposition is the breakdown of a substance caused by heat. nih.gov For this compound, thermal instability can lead to changes in color and properties, and the release of volatile compounds.

The thermal stability of sulfur-containing polymers is often characterized by the onset of decomposition, which can be influenced by the degree of cross-linking. nsf.gov For sulfur-based hyper-cross-linked polymers, thermal stability up to 250-320°C has been reported, with decomposition occurring in stages. researchgate.net

The decomposition of these complex molecules likely proceeds via the homolytic cleavage of the weakest bonds. The sulfur-sulfur bonds in polysulfide chains are relatively weak and would be expected to cleave at elevated temperatures, generating sulfur radicals. This is the principle behind the vulcanization process, which is carried out at high temperatures. nih.gov

The nitrophenol components also contribute to the thermal decomposition profile. The decomposition of nitroaromatic compounds can be complex, yielding a variety of products. For instance, the thermal decomposition of liquid α-nitrotoluene produces benzonitrile, benzaldehyde, and oxides of nitrogen. nih.gov

Therefore, the thermal decomposition of this compound would likely involve:

Cleavage of polysulfide linkages (S-S bonds).

Cleavage of carbon-sulfur bonds (C-S).

Decomposition of the nitroaromatic core, potentially releasing gases like SO₂, H₂S, and oxides of nitrogen (NOx).

Computational studies on the thermal decomposition of chlorinated thiophenols indicate that C-S bond cleavage is a preferential decomposition pathway. researchgate.net When heated to decomposition, C.I. Sulphur Black 1 is known to emit acrid smoke and irritating vapors. nih.gov

Factor Observed/Expected Behavior Relevant Research
Photochemical Stability Moderate to good light fastness, but potential for photosensitized degradation of substrates. Degradation involves radical formation and cleavage of S-S and C-S bonds.General sulfur dye properties textilelearner.netresearchgate.net, Photochemistry of nitrophenols rsc.orgrsc.org, Disulfide bond photochemistry researchgate.netrsc.org
Thermal Stability Stable to moderate temperatures, with decomposition likely initiated by S-S bond cleavage. Cross-linking can enhance stability.Sulfur polymer thermal analysis nsf.govresearchgate.net, General decomposition principles nih.gov
Decomposition Products Expected to include sulfur oxides (SOx), hydrogen sulfide (H₂S), and nitrogen oxides (NOx).Decomposition of related sulfur and nitro compounds researchgate.netnih.govnih.gov

Catalytic Applications and Mechanistic Insights (Non-Biological Catalysis)

While the primary application of this compound is in dyeing, their chemical structure suggests potential, though largely unexplored, roles in non-biological catalysis.

Role as Ligands or Organocatalysts in Chemical Transformations

The potential catalytic activity of these compounds stems from the presence of multiple functional groups that can interact with reactants or metal centers.

As Ligands: The sulfur and nitrogen atoms in the complex heterocyclic structure possess lone pairs of electrons, making them potential coordination sites for metal ions. Transition metal complexes are the cornerstone of modern catalysis. By acting as a multidentate ligand, a thiosulfonated sulfurized nitrophenol could coordinate to a metal center, influencing its electronic properties and catalytic activity. The rich redox chemistry of both the sulfur backbone and the nitrophenol units could allow the ligand to actively participate in catalytic cycles, for example, by stabilizing different oxidation states of the metal. Iron catalysis, in particular, is an area of great interest due to the element's low cost and environmental friendliness. acs.org

As Organocatalysts: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The functional groups on these compounds could enable them to act as organocatalysts. For example:

Thiolate Groups: The reduced (leuco) form of the dye is rich in thiolate anions, which are excellent nucleophiles. Nucleophilic catalysis is a major branch of organocatalysis. These thiolates could potentially catalyze reactions such as Michael additions or acyl transfer reactions.

Phenolic Groups: The phenolic hydroxyl groups can act as hydrogen bond donors, activating electrophiles.

Redox Activity: The ability of the sulfur backbone to be easily oxidized and reduced suggests potential applications in redox catalysis, mediating electron transfer between reactants. Sulfur-containing compounds have been investigated for their catalytic activity in various reactions, including the reduction of nitrophenols, although in these cases the "sulfur" is often doped into a carbon matrix like graphene rather than being part of a discrete molecule.

While there is no direct research on this compound as catalysts, the principles of catalysis by related functional groups are well-established. The complex, polymeric nature of these dyes might present challenges in terms of solubility and characterization in catalytic systems, but their unique structure offers intriguing possibilities for future research.

Elucidation of Catalytic Cycles and Intermediates

The catalytic prowess of this compound is rooted in their complex molecular architecture, which facilitates multi-step reaction pathways. While direct and exhaustive literature detailing the catalytic cycle of a singular molecule that is concurrently thiosulfonated, sulfurized, and a nitrophenol is scarce, a plausible mechanism can be constructed by synthesizing findings from related catalytic systems. The predominant model for the reduction of nitrophenols, a common application for such catalysts, is the Langmuir-Hinshelwood mechanism. nih.govnih.gov This model provides a foundational framework for understanding the potential catalytic cycle of this compound.

The proposed catalytic cycle, primarily in the context of 4-nitrophenol reduction, involves several key stages:

Advanced Applications of Thiosulfonated Sulfurized Nitrophenols in Materials Science and Chemical Processes

Precursors for Functional Polymer Synthesis

Incorporation into High-Performance Materials

There is no available research to indicate that thiosulfonated sulfurized nitrophenols are currently utilized as precursors for the synthesis of high-performance polymers. The literature does not provide examples of polymerization reactions involving this compound or the properties of any resulting polymeric materials.

Tailoring Polymer Properties through Thiosulfonated Sulfurized Nitrophenol Moieties

Without evidence of their incorporation into polymer chains, the influence of thiosulfonated sulfurized nitrophenol moieties on tailoring polymer properties cannot be determined.

Components in Advanced Sensor Technologies (Non-Biological/Non-Medical Sensing)

Chemo-Responsive Materials for Environmental Monitoring (Excluding Toxicology)

No studies were found that describe the use of this compound as chemo-responsive materials for environmental monitoring.

Role in Surface Modification and Coating Technologies

There is no available information to suggest that this compound are used in surface modification or as a component in coating formulations.

Adhesion Promotion and Interfacial Science

The functional groups inherent in this compound suggest their potential as effective adhesion promoters, particularly at the interface between dissimilar materials. The thiosulfonate (-S-SO3-) and phenol (B47542) groups can offer multiple mechanisms for enhancing interfacial bonding. In their reduced, or leuco, form, the resulting thiol (-SH) groups are known to form strong covalent bonds with metal surfaces. This principle is fundamental to how many sulfur-based adhesion promoters function.

Development of Anti-Corrosion Coatings (Non-Biological)

Organic compounds that contain nitrogen, sulfur, and aromatic rings are well-established as effective corrosion inhibitors for metals like steel in acidic environments. acs.orgresearchgate.netresearchgate.net The efficacy of these molecules lies in their ability to adsorb onto the metal surface, creating a protective barrier that impedes the electrochemical processes of corrosion. acs.orgyoutube.comyoutube.com this compound possess all the key structural features for this application: nitro groups (nitrogen and oxygen), sulfur linkages, and phenolic (aromatic) rings. acs.orgwikipedia.org

The mechanism of inhibition is typically a physicochemical adsorption process where the heteroatoms (N, S, O) act as active centers, donating electrons to the vacant d-orbitals of the metal and forming a coordinate bond. bohrium.comresearchgate.net This adsorbed layer blocks active corrosion sites and reduces the rate of both anodic metal dissolution and cathodic hydrogen evolution. researchgate.netnih.gov Studies on various sulfur-containing organic compounds, such as thiourea (B124793) and its derivatives, have demonstrated high inhibition efficiencies. researchgate.netbohrium.comresearchgate.net The complex, polymeric nature of sulfurized nitrophenols could potentially form a more resilient and stable protective film compared to smaller molecules. wikipedia.orgatamanchemicals.com

The table below summarizes research findings on the corrosion inhibition efficiency of various sulfur-containing organic compounds, illustrating the potential effectiveness of this class of materials.

Inhibitor CompoundMetalCorrosive MediumMax Inhibition Efficiency (%)Reference
Thiourea (TU)Mild Steel0.5 M HNO₃99 bohrium.comresearchgate.net
Thiobarbituric Acid (TBA)Mild Steel0.5 M HNO₃>90 (not specified) bohrium.comresearchgate.net
Chromotrope 2R (Azo Dye)Mild Steel1.0 M H₂SO₄>90 (at 600 ppm) acs.org
Crystal Violet (Dye)Carbon SteelCO₂-Saturated 5% NaCl94.89 nih.gov
Eosin Y (Dye)Carbon Steel1.0 M HClO₄96.91 researchgate.net

This table is for illustrative purposes, showing the effectiveness of related compounds.

Applications in Electrocatalysis and Energy Conversion (Non-Biological)

The rich redox chemistry of sulfur compounds and the electronic properties of dye molecules position this compound as interesting candidates for research in energy applications.

Components in Fuel Cell Technologies

A significant challenge in fuel cell technology, particularly for Solid Oxide Fuel Cells (SOFCs) and Protonic Ceramic Fuel Cells (PCFCs), is the poisoning of electrode catalysts by sulfur compounds present in fuels. doe.govnih.gov This has driven research into developing sulfur-tolerant anode materials. doe.gov While these nitrophenol compounds are not used as primary fuels, their electrochemical behavior is relevant.

Sulfur dyes, such as the related C.I. Sulphur Black 1, undergo reversible electrochemical reduction to form a water-soluble "leuco" form. researchgate.netp2infohouse.orgresearchgate.net This process is central to their application in textile dyeing and demonstrates their capacity to act as redox mediators. researchgate.net In a comparative study, the electrochemical reduction of C.I. Sulphur Black 1 was found to be more complex than that of vat dyes due to the presence of multiple reducible sites within its structure. researchgate.net This redox activity suggests that such compounds could theoretically be explored for roles in mediated electrochemical systems, although direct application in mainstream fuel cell electrodes is not established. The primary interaction of sulfur with fuel cells remains in the context of contamination and the development of tolerant materials. doe.govnih.gov

ParameterC.I. Vat Blue 1C.I. Sulphur Black 1
Reduction Behavior Better performanceMore complications due to multiple reducible sites
Mediator Used Iron-TEA complexIron-TEA complex
Process Indirect electrochemical reductionIndirect electrochemical reduction

Data from a comparative electrochemical study illustrates the redox activity of sulfur dyes. researchgate.net

Photoelectrochemical Systems

Dye-sensitized solar cells (DSSCs) are a type of photoelectrochemical system that utilizes a photosensitive dye to absorb light and generate electrons, mimicking the process of chlorophyll (B73375) in photosynthesis. norwegianscitechnews.com The efficiency of a DSSC is heavily dependent on the light-harvesting properties of the dye. norwegianscitechnews.com

Researchers have found that incorporating sulfur-containing molecules, such as thiophenes, into the dye structure can increase the amount of light the cell harvests. norwegianscitechnews.com The sulfur atoms are electron-rich and enhance the light absorption capabilities of the dye molecule. norwegianscitechnews.com this compound, being complex dye molecules rich in both sulfur and chromophoric nitro-aromatic groups, are structurally aligned with the requirements for photosensitizers in DSSCs. Their inherent color implies strong absorption in the visible spectrum, and the presence of sulfur linkages could potentially be exploited to broaden and intensify this absorption, a key goal in improving DSSC efficiency. norwegianscitechnews.com

Novel Reagents in Organic Synthesis

While not commonly used as general-purpose reagents, the unique chemistry of this compound allows them to be key substrates in specialized derivatization reactions.

Selective Derivatization Agents

The synthesis of solubilized sulfur dyes often involves the chemical modification, or derivatization, of a parent sulfur dye. researchgate.netgoogle.com For example, water-soluble sulfur black dyes can be prepared by first reducing a parent dye like C.I. Sulphur Black 1 to its leuco form, which contains reactive thiol (-SH) groups. researchgate.netgoogle.com This leuco dye is then reacted with a derivatizing agent, such as an α-halocarboxylic acid (e.g., chloroacetic acid), to introduce new functional groups. researchgate.netgoogle.com

Research Findings on "this compound" as Building Blocks for Complex Molecular Architectures Remain Elusive

A thorough investigation into the scientific literature and available data reveals a significant lack of specific research on "this compound" as foundational components for creating complex molecular architectures. Despite a comprehensive search for their applications in materials science and chemical processes, no detailed findings or dedicated studies on their role as building blocks for polymers, dendrimers, metal-organic frameworks (MOFs), or supramolecular assemblies could be identified.

The scientific community has extensively explored various nitrophenol derivatives and sulfur-containing compounds for the synthesis of advanced materials. However, the specific combination of thiosulfonation and sulfurization in nitrophenols, and their subsequent use as defined building blocks, does not appear to be a documented area of research. Consequently, the generation of an article with detailed research findings, data tables, and specific examples as per the requested outline is not feasible without resorting to speculation.

This absence of information prevents a scientifically accurate discussion on their utility in constructing complex molecular structures. Further research and publication in peer-reviewed journals would be necessary to establish the role and potential applications of this compound in materials science.

Table of Compounds Mentioned

Since no specific research on the use of "this compound" as building blocks was found, a table of relevant compounds cannot be generated.

Environmental Photochemistry and Abiotic Degradation of Thiosulfonated Sulfurized Nitrophenols

Photolytic Degradation Pathways in Aquatic Systems

In aquatic environments, the primary driver of abiotic degradation for many organic molecules is photolysis, the process of chemical breakdown by photons. For thiosulfonated sulfurized nitrophenols, the presence of the nitrophenol chromophore suggests a susceptibility to photodegradation by absorbing sunlight. The degradation pathways are likely to be intricate, involving multiple reactions occurring simultaneously or in sequence.

The photolytic degradation of nitrophenols in aqueous solutions has been shown to proceed via first-order kinetics. For instance, the photocatalytic degradation of p-nitrophenol with AgCl catalysis follows a first-order reaction with a rate coefficient of -0.0337. researchgate.net The degradation rate is influenced by factors such as the concentration of the catalyst and the initial concentration of the substrate. researchgate.net

Direct photolysis of nitrophenols in the gas phase and in aqueous environments can lead to the formation of various products. Quantum mechanical calculations suggest that upon photoexcitation, both 2-nitrophenol (B165410) and 4-nitrophenol (B140041) can dissociate to form hydroxyl radicals (OH•) and nitrogen monoxide (NO) as major products, rather than nitrous acid (HONO). rsc.org However, in the aqueous phase, 4-nitrophenol is more likely to generate HONO through intermolecular excited-state hydrogen transfer with surrounding water molecules. rsc.org

In photocatalytic degradation processes, such as those involving TiO2, the primary attack on nitrophenols is initiated by hydroxyl radicals. cnr.itresearchgate.net This leads to the formation of dihydroxynitrobenzenes. cnr.it Subsequent reactions involve the opening of the aromatic ring, followed by the slower oxidation of the resulting aliphatic compounds. cnr.it Ultimately, this can lead to the complete mineralization of the organic substrate. cnr.it The degradation of p-nitrophenol initiated by ozone has been found to produce small molecule organic acids, aldehydes, and ketones. nih.gov

For this compound, the expected photoproducts would likely arise from transformations of the three key functional components: the nitrophenol ring, the sulfur bridges, and the thiosulfonate group. Plausible photoproducts could include:

Hydroxylated derivatives: Formed by the attack of photochemically generated hydroxyl radicals on the aromatic ring.

Simpler nitrophenols: Resulting from the cleavage of the sulfur linkages.

Sulfonic and sulfuric acids: Arising from the oxidation of the thiosulfonate and sulfide (B99878) moieties.

Ring-opened aliphatic fragments: Produced from the breakdown of the aromatic structure.

The following table summarizes potential photoproducts based on studies of related compounds.

Precursor Compound GroupPotential PhotoproductsFormation Pathway
NitrophenolsDihydroxynitrobenzenes, Nitrite ions, Nitrate ions, Ammonium ions, Aliphatic compoundsHydroxyl radical attack, ring opening
Organosulfur compoundsSulfoxides, Sulfones, Sulfonic acidsOxidation of sulfur moieties

This table is illustrative and based on the degradation of analogous compounds due to a lack of specific data for this compound.

The quantum yield represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction for each photon absorbed. The degradation rate of a compound is influenced by its quantum yield, its light absorption properties, and the intensity of solar radiation.

Specific quantum yield data for this compound are not available in the scientific literature. However, studies on nitrophenols provide some context. The photolysis of 2-nitrophenol in the gas phase has a high photolysis frequency, contributing to atmospheric HONO formation. rsc.org In aqueous solutions, the degradation kinetics of nitrophenols often follow pseudo-first-order kinetics. researchgate.net For example, the photocatalytic degradation of p-nitrophenol using AgCl has a degradation rate coefficient of -0.0337 min⁻¹. researchgate.net

The degradation rates of this compound in aquatic systems would be expected to depend on several factors, including:

Water chemistry: pH, presence of dissolved organic matter, and inorganic ions.

Light conditions: Intensity and wavelength of incident light.

Compound structure: The specific substitution pattern on the nitrophenol ring and the nature of the sulfur linkages.

The table below presents degradation rate data for related compounds to provide a comparative context.

CompoundSystemDegradation Rate/Half-life
p-NitrophenolPhotocatalysis with AgClRate coefficient of -0.0337 min⁻¹
Phenol (B47542)AirEstimated half-life of 14.6 hours (gas-phase hydroxyl radical reaction)
PhenolWaterHalf-life of <1 day (lake water) to 9 days (estuarine water) for biodegradation

This data is for analogous compounds and serves as a proxy due to the absence of specific information on this compound.

Chemical Transformation in Soil and Sediment Matrices

In soil and sediment, the abiotic degradation of organic compounds is influenced by chemical reactions such as hydrolysis and redox transformations, as well as interactions with mineral surfaces. These processes can significantly alter the structure and mobility of this compound.

Hydrolysis, the reaction with water, can be a significant degradation pathway for certain functional groups. The thiosulfonate group (-S-SO3⁻) in the target compounds is susceptible to hydrolysis, which would lead to the formation of a thiol (-SH) and a sulfite (B76179) (SO3²⁻) or sulfate (B86663) (SO4²⁻) ion, depending on the redox conditions.

Redox reactions, involving the transfer of electrons, are also crucial. The nitro group (-NO2) on the aromatic ring can be reduced under anoxic conditions, prevalent in many sediments, to form amino (-NH2) or other reduced nitrogen species. Conversely, the sulfide linkages (-S-) can be oxidized to sulfoxides (-SO-) and sulfones (-SO2-) in the presence of oxidizing agents. The weathering of phenol-formaldehyde resin microplastics under sulfate-reducing conditions has been shown to generate thioether and thiophene (B33073) groups. nih.gov

The functional groups present in this compound, including the hydroxyl, nitro, and thiosulfonate groups, can interact with mineral surfaces in soil and sediment. These interactions can either stabilize the compound, retarding its degradation, or catalyze its transformation. For instance, iron and manganese oxides, common components of soils and sediments, can act as catalysts for both oxidation and reduction reactions. The sorption of phenolic compounds to soil organic matter and clay minerals is a well-documented process that can reduce their bioavailability and mobility. nih.gov

Atmospheric Photo-oxidation Processes

While likely less volatile than simpler nitrophenols, any fraction of this compound that enters the atmosphere would be subject to photo-oxidation. The primary oxidant in the troposphere is the hydroxyl radical (OH•). The reaction of nitrophenols with OH radicals is a significant removal pathway. noaa.gov

Furthermore, direct photolysis can occur, as nitrophenols absorb sunlight. mdpi.com The photolysis of nitrophenols in the atmosphere is recognized as a source of nitrous acid (HONO), which in turn influences the atmospheric concentration of OH radicals. rsc.org The atmospheric processing of nitrophenols can also lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. mdpi.comsdu.edu.cn For 2-nitrophenol, significant SOA formation yields of 18%–24% have been observed in the absence of NOx. mdpi.com The presence of sulfur in this compound could lead to the formation of sulfur-containing aerosols upon atmospheric oxidation.

Reaction with Hydroxyl Radicals and Ozone

The atmospheric and aquatic degradation of organic compounds is often initiated by reactions with highly reactive species such as hydroxyl radicals (•OH) and ozone (O₃).

Reaction with Hydroxyl Radicals:

Hydroxyl radicals are powerful oxidizing agents in the atmosphere and in aquatic systems, playing a key role in the breakdown of organic pollutants. The reaction of •OH with aromatic compounds like nitrophenols can proceed via addition to the aromatic ring or hydrogen abstraction from the hydroxyl group. For sulfur-containing organic molecules, •OH can also react with the sulfur atoms. Given the complex structure of this compound, multiple reaction pathways are possible.

While specific rate constants for this compound are not available, studies on related compounds can provide insight. For instance, the degradation of various dyes by hydroxyl radical-based advanced oxidation processes has been demonstrated to be effective. mdpi.comiwaponline.com The rate of these reactions is typically high, leading to the transformation of the parent dye molecule. The process involves the generation of hydroxyl radicals that attack the dye structure, leading to its decomposition into smaller, often less colored, molecules. iwaponline.com

Reaction with Ozone:

Ozone is another strong oxidant used in water treatment and is a component of atmospheric chemistry. Ozonation can lead to the decolorization of dyes by attacking the chromophores. scirp.orgresearchgate.net The reaction of ozone with sulfur dyes, such as Sulphur Black, has been shown to cause color fading by breaking down the complex dye structure. scirp.orgresearchgate.net The effectiveness of ozonation can be influenced by factors such as pH and the presence of other substances in the water. researchgate.netmdpi.com For sulfur-containing compounds, ozonation can lead to the oxidation of sulfur moieties. textilelearner.net

The table below provides a qualitative summary of the expected reactivity of this compound with hydroxyl radicals and ozone, based on the behavior of similar compounds.

Reactive SpeciesExpected ReactivityPotential Reaction Pathways
Hydroxyl Radical (•OH) High- Addition to the nitrophenol ring- Hydrogen abstraction from the phenolic hydroxyl group- Oxidation of sulfur atoms in the thiosulfonate and sulfide/polysulfide linkages
Ozone (O₃) Moderate to High- Attack on the aromatic ring leading to ring cleavage- Oxidation of the sulfur linkages- Reaction with the phenolic group

This table is a qualitative assessment based on the general reactivity of the constituent chemical groups and related sulfur dyes.

Gas-Phase Fragmentation

The gas-phase fragmentation of complex, low-volatility molecules like this compound is not a primary environmental degradation pathway under typical atmospheric conditions. These compounds have very low vapor pressures and are more likely to be found in condensed phases, such as on aerosol particles or in aquatic environments. nih.gov

However, mass spectrometry techniques, which involve ionization and gas-phase fragmentation, are used to analyze the structure of such compounds. While no specific mass spectrometry studies on the detailed fragmentation of this compound were found, general principles of mass spectrometry of dyes and sulfur-containing organic molecules can be applied. acs.orgnih.govnih.govepa.govresearchgate.net

Upon ionization, the molecule would be expected to fragment at its weakest bonds. Potential fragmentation pathways for the ionized form of a thiosulfonated sulfurized nitrophenol could include:

Loss of the thiosulfonate group (-S-SO₃⁻)

Cleavage of the sulfur-sulfur bonds in the polysulfide linkages

Loss of the nitro group (-NO₂) or nitric oxide (NO)

Fragmentation of the aromatic ring structure

The table below outlines potential major fragment ions that could be observed in a mass spectrum of a representative thiosulfonated sulfurized nitrophenol, based on the fragmentation patterns of related molecules.

Parent Molecule ComponentPotential Fragmentation PathwayExpected Fragment Ions
Thiosulfonate Group Cleavage of the S-S bond[M-SO₃]⁻ or [M-SO₃H]⁻
Cleavage of the C-S bond[M-S₂O₃]⁻ or [M-HS₂O₃]⁻
Sulfurized Linkages Cleavage of S-S bondsFragments with varying numbers of sulfur atoms
Nitrophenol Moiety Loss of the nitro group[M-NO₂]⁻
Loss of nitric oxide[M-NO]⁻
Ring fragmentationSmaller aromatic or aliphatic fragments

This table presents hypothetical fragmentation patterns based on the chemical structure and is not derived from experimental data for this specific compound.

Future Research Directions and Interdisciplinary Prospects

Development of Green Chemistry Approaches for Synthesis

The future synthesis of thiosulfonated sulfurized nitrophenols will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. Current research provides a foundation for developing eco-friendly synthetic routes.

Future Research Focus:

Catalyst-Free Aqueous Synthesis: A promising avenue is the development of catalyst-free synthesis methods in water. nih.gov This approach would eliminate the need for hazardous organic solvents and potentially toxic metal catalysts, aligning with the core tenets of green chemistry.

Iron and Copper Catalysis: The use of readily available, non-toxic, and inexpensive iron(III) or copper catalysts with atmospheric oxygen as the oxidant presents a sustainable alternative to traditional methods. organic-chemistry.org Future work should focus on adapting these catalytic systems for the specific synthesis of this compound.

Molybdenum-Catalyzed Oxidation: Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant is another green protocol that could be explored. rsc.org Research should investigate the applicability of this method to the sulfurization and thiosulfonation of nitrophenol derivatives.

Solvent-Free and Catalyst-Free Nitration: For the nitrophenol component, studies have shown that controlling physical parameters such as temperature and nitric acid concentration can lead to high yields without the need for catalysts or solvents. Integrating this approach into a multi-step green synthesis will be a key challenge.

Green Synthesis ApproachKey FeaturesPotential for this compound
Catalyst-Free Aqueous SynthesisEliminates organic solvents and metal catalysts.High potential for a truly green synthesis pathway.
Iron(III) or Copper CatalysisUses abundant, low-toxicity metals and air as an oxidant.Adaptable for the thiosulfonation and sulfurization steps.
Molybdenum-Catalyzed OxidationEmploys H₂O₂ or air as green oxidants.Could be effective for the controlled oxidation of sulfur moieties.
Controlled NitrationAvoids catalysts and organic solvents in the nitration step.A crucial component for the overall green synthesis of the target molecule.

Exploration of Novel Reactivity Patterns

The unique juxtaposition of the thiosulfonate, sulfide (B99878), and nitrophenol moieties is expected to give rise to novel and complex reactivity patterns. Understanding these will be crucial for unlocking the full potential of these compounds.

Anticipated Reactivity and Research Questions:

Thiol-Thiosulfonate Exchange: Thiosulfonates are known to react readily with thiols to form asymmetric disulfides. researchgate.net The presence of a sulfurized nitrophenol backbone could modulate this reactivity, opening avenues for applications in dynamic covalent chemistry and redox-responsive systems.

Reactions of the Nitrophenol Ring: Nitrophenols are susceptible to reactions with atmospheric oxidants like hydroxyl and nitrate radicals. scilit.com The sulfur-containing substituents may alter the electron density of the aromatic ring, thereby influencing its reactivity towards electrophilic and nucleophilic attack.

Influence of Sulfur on Phenolic Properties: The introduction of sulfur-containing groups can significantly impact the antioxidant properties of phenols. mdpi.com Future research should investigate how the thiosulfonate and sulfide groups in these molecules affect their radical scavenging abilities and redox potentials.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding and other non-covalent interactions between the different functional groups could lead to unique conformational preferences and reactivity.

Integration into Advanced Material Systems with Tunable Properties

The functional groups present in this compound make them attractive candidates for incorporation into advanced material systems. Their unique structure could impart tunable properties to polymers and other materials.

Potential Applications in Materials Science:

Redox-Responsive Polymers: The thiosulfonate group can be used to create redox-responsive hydrogels and polymers through disulfide linkages. Incorporating this compound as monomers or crosslinkers could lead to smart materials that respond to changes in the redox environment.

High Refractive Index Polymers: Sulfur-containing polymers are known to exhibit high refractive indices. sinocurechem.com The high sulfur content of these molecules could be leveraged to create novel optical materials with tailored refractive properties.

Sulfurized Phenolic Resins: Sulfurized hindered phenols are used as antioxidants in lubricating oils and can be prepared to be substantially chlorine-free. google.com The title compounds could be explored as advanced, multifunctional additives for industrial fluids and polymers, potentially offering combined antioxidant and anti-wear properties.

Surface Modification: The reactivity of the thiosulfonate group with thiols can be exploited for the surface modification of materials, such as creating self-assembled monolayers on metal nanoparticles.

Material SystemPotential PropertyKey Functional Group
Hydrogels and PolymersRedox-ResponsivenessThiosulfonate
Optical MaterialsHigh Refractive IndexSulfide and Thiosulfonate
Industrial Fluids/PolymersAntioxidant, Anti-wearSulfurized Phenol (B47542)
NanoparticlesSurface FunctionalizationThiosulfonate

Advances in Theoretical Modeling and Predictive Design

Computational chemistry will be an indispensable tool for accelerating the research and development of this compound. Theoretical modeling can provide deep insights into their structure, properties, and reactivity, guiding experimental efforts.

Future Directions in Computational Chemistry:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the intrinsic reactivity of the thiosulfonate group towards thiols and to understand the electronic structure of the entire molecule. rsc.org Such studies can also predict the impact of substituents on the antioxidant potential of the phenolic moiety.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of these compounds in different environments, such as in solution or integrated into a polymer matrix. This can help in understanding their conformational dynamics and interactions with other molecules.

Predictive Design of Polymers: Computational methods can be used to predict the optical and mechanical properties of polymers incorporating these compounds, facilitating the in-silico design of new materials with desired characteristics. sinocurechem.com

Structure-Activity Relationship (SAR) Studies: Molecular modeling can be used to establish SARs, for example, by docking these molecules into the active sites of enzymes to predict their biological activity. organic-chemistry.org

Potential for Sustainable Chemical Technologies

The unique properties of this compound suggest their potential application in various sustainable chemical technologies, contributing to a more circular and environmentally friendly economy.

Prospective Sustainable Applications:

Environmental Remediation: Nitrophenols are recognized as priority pollutants. researchgate.netmdpi.com The sulfurized derivatives could be investigated for their potential in environmental remediation, for instance, as precursors for catalysts used in the degradation of other pollutants. The sulfurization of phenol-formaldehyde resin microplastics has been shown to alter their redox properties and their ability to mediate arsenite oxidation. nih.govresearchgate.net

Biorenewable Polymers: There is a growing interest in developing polymers from biorenewable sources, such as plant phenols derived from lignin. psu.edu Future research could explore the synthesis of this compound from bio-based phenolic feedstocks, leading to more sustainable materials.

Sulfur Waste Valorization: The chemical industry produces large amounts of elemental sulfur as a byproduct of petroleum refining. Developing new applications for sulfur, such as in the synthesis of sulfur-rich polymers, is a key aspect of waste valorization. The synthesis of these compounds could contribute to this effort.

Green Reagents: Thiosulfonates can act as reagents in green synthetic chemistry. ccspublishing.org.cn The specific properties of this compound could be harnessed to develop novel, sustainable reagents for organic synthesis.

Q & A

Q. What safeguards are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS-compliant SDS protocols for storage (e.g., inert atmosphere, –20°C) and disposal (e.g., alkaline hydrolysis). Use PPE (gloves, respirators) to mitigate dermal/ inhalation exposure risks, particularly given nitrophenols' suspected endocrine-disruption potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.